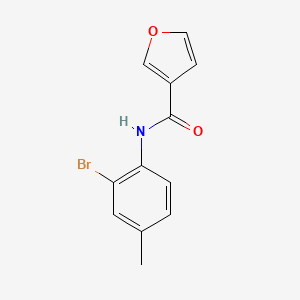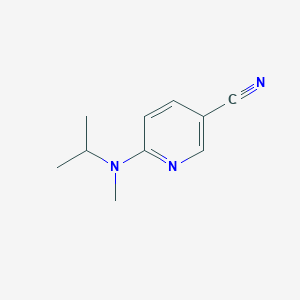
2-(4-Chloro-2-nitrophenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-nitrophenoxy)acetonitrile, also known as N-(4-chloro-2-nitrophenyl)-2-(cyanoacetylamino)benzamide, is a chemical compound widely used in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the covalent modification of the active site of serine proteases. This compound reacts with the serine residue in the active site of the enzyme, forming a stable covalent bond and inhibiting the enzyme activity. This mechanism of action is irreversible, making 2-(4-Chloro-2-nitrophenoxy)acetonitrile a potent and long-lasting inhibitor of serine proteases.
Biochemical and physiological effects:
The inhibition of serine proteases by 2-(4-Chloro-2-nitrophenoxy)acetonitrile has various biochemical and physiological effects. This compound has been shown to inhibit blood coagulation, reduce inflammation, and suppress tumor growth. It has also been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-2-nitrophenoxy)acetonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments. This compound is highly reactive and can form covalent bonds with other proteins and molecules, leading to non-specific effects. It is also toxic at high concentrations, limiting its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in scientific research. One direction is the development of more selective and potent inhibitors of serine proteases, which could lead to the discovery of novel therapeutic targets for various diseases. Another direction is the study of the role of serine proteases in the immune system and the development of immunomodulatory drugs that target these enzymes. Finally, the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in combination with other compounds could lead to the discovery of new drug combinations with enhanced efficacy and reduced toxicity.
Conclusion:
2-(4-Chloro-2-nitrophenoxy)acetonitrile is a potent inhibitor of serine proteases that has been extensively used in scientific research. This compound has various biochemical and physiological effects and has been used to study the role of serine proteases in various diseases. While there are advantages and limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the reaction of 4-chloro-2-nitrophenol with acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to obtain the final compound. This method is efficient and yields high purity products.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-nitrophenoxy)acetonitrile has been extensively used in scientific research as a potent inhibitor of serine proteases. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.
Propiedades
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMCYBYGKSJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)


![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
